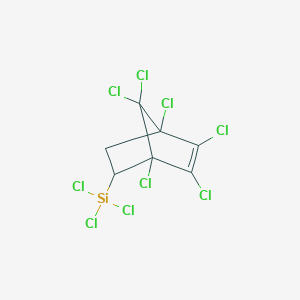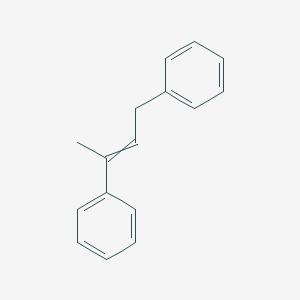
3-Phenylbut-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbut-2-enylbenzene, also known as trans-β-methylstyrene, is an organic compound with the chemical formula C11H12. It is a colorless liquid with a sweet, floral odor and is commonly used in the production of polymers, resins, and synthetic rubber. In recent years, there has been growing interest in the scientific research application of 3-Phenylbut-2-enylbenzene due to its unique chemical properties and potential for use in various fields.
Mechanism Of Action
The mechanism of action of 3-Phenylbut-2-enylbenzene is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Biochemical And Physiological Effects
Studies have shown that 3-Phenylbut-2-enylbenzene exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, it has been shown to have potential applications in the development of new materials and polymers.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Phenylbut-2-enylbenzene in lab experiments is its unique chemical properties, which make it a valuable compound for use in various fields. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the scientific research application of 3-Phenylbut-2-enylbenzene. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new materials and polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Phenylbut-2-enylbenzene and its potential applications in various fields.
Scientific Research Applications
The unique chemical properties of 3-Phenylbut-2-enylbenzene make it a valuable compound for use in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, it has been shown to have potential applications in the development of new materials and polymers due to its ability to form stable bonds with other molecules.
properties
CAS RN |
17342-56-2 |
|---|---|
Product Name |
3-Phenylbut-2-enylbenzene |
Molecular Formula |
C16H16 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
InChI Key |
HZVVYGOMBYKZGF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
synonyms |
1,3-Diphenyl-2-butene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

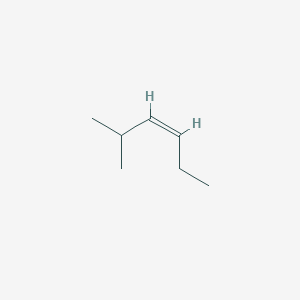
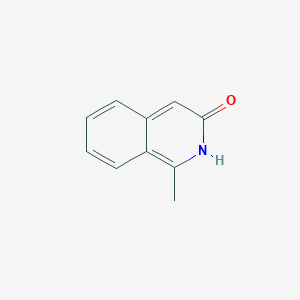
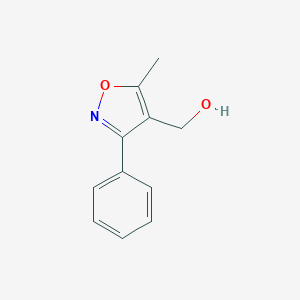
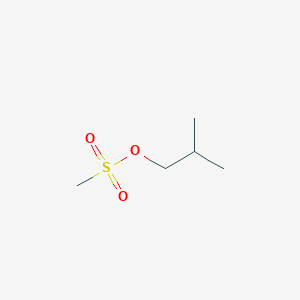
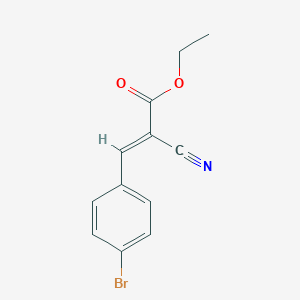
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
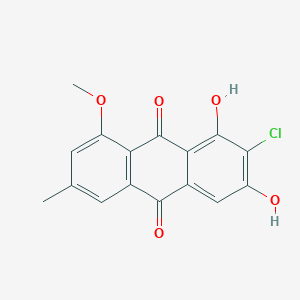
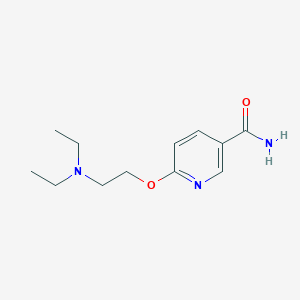
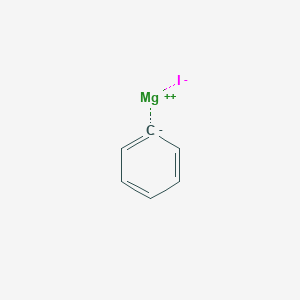
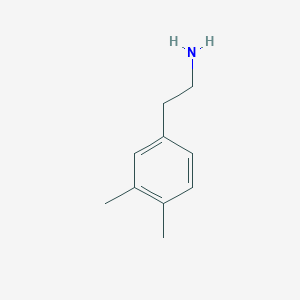
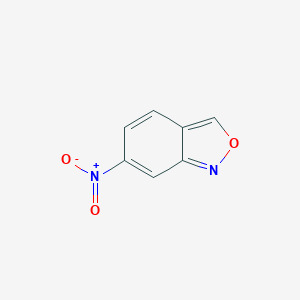
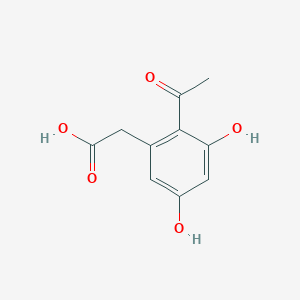
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
